molecular formula C14H12N4S B076932 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- CAS No. 14132-84-4

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-

Cat. No. B076932
CAS RN: 14132-84-4
M. Wt: 268.34 g/mol
InChI Key: ADVANMXLTWBUFC-UHFFFAOYSA-N
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Description

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-” is a chemical compound with the molecular formula C9H9N3S . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry due to their significant biological and pharmacological properties . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, which are also known as pyrrodiazole .


Chemical Reactions Analysis

The chemistry of triazoles and their fused heterocyclic derivatives have received considerable attention due to their synthetic and effective biological importance . Azolic derivatives such as thiazole, triazole, oxadiazole, and thiadiazole are pharmacologically active compounds and have been intensely studied for various biological activities .

Scientific Research Applications

Supramolecular Assembly and Nanowire Growth

This compound has been utilized in the formation of hybrid graphite-diamond nanowires (G-DNWs) through a process mediated by Cd2+ ions. The functionalized diamond nanoparticles (NDS1) with this compound facilitate the growth of G-DNWs, which is a significant advancement in nanotechnology. The process and its outcomes have been confirmed using techniques like TEM, AFM, FTIR, EDX, and XPS .

Corrosion Inhibition

In the field of corrosion science, 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol serves as an effective acid inhibitor. It has been studied for its ability to protect metals in acidic environments, particularly in 1.0 M HCl solution. The corrosion parameters of metals like mild steel have been calculated with and without the presence of this compound, demonstrating its potential as a corrosion inhibitor .

Future Directions

The future directions in the study of triazole derivatives include the development of new synthetic procedures and the exploration of their various pharmacological activities . From the literature survey, triazole is the most widely used compound in different potential activities .

properties

IUPAC Name

3-anilino-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVANMXLTWBUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065715
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
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Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-

CAS RN

14132-84-4
Record name 2,4-Dihydro-4-phenyl-5-(phenylamino)-3H-1,2,4-triazole-3-thione
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Record name 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
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Record name 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
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Record name 5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
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